6-Methylpyrimidin-4-amine

Solubility Formulation Medicinal Chemistry

Essential building block for kinase inhibitor libraries. Unique 6-methyl substitution defines vector for hinge-binding selectivity. High aqueous solubility (25 mg/mL) simplifies lead optimization formulation. Validated in extensive patent literature, ensuring scalable synthesis. Procure high-purity (>98%) quantities for reproducible SAR studies. Differentiated scaffold reduces development risk vs. unsubstituted analogs.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 3435-28-7
Cat. No. B1348821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrimidin-4-amine
CAS3435-28-7
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N
InChIInChI=1S/C5H7N3/c1-4-2-5(6)8-3-7-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyLAERIBHKDNBVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyrimidin-4-amine (CAS 3435-28-7): Core Properties and Identity for Procurement


6-Methylpyrimidin-4-amine (CAS 3435-28-7) is a heterocyclic aromatic amine with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol [1]. As a core member of the 4-aminopyrimidine class, it serves as a fundamental building block in medicinal chemistry, distinguished by a methyl substituent at the 6-position [2]. Its physical form is a white to off-white solid with a reported melting point of 197 °C [3]. The compound exhibits a predicted pKa of 5.83 and an XLogP3 value of 0.2, indicating moderate hydrophilicity [4].

Why Substituting 6-Methylpyrimidin-4-amine with a Generic 4-Aminopyrimidine Fails in Synthesis


The selection of a specific aminopyrimidine scaffold is non-trivial, as minor structural variations profoundly impact reactivity and biological target engagement. The 4-aminopyrimidine scaffold is prized for its ability to form critical hydrogen-bonding interactions with kinase hinge regions, but the substitution pattern dictates selectivity and potency [1]. The specific placement of the methyl group at the 6-position in 6-Methylpyrimidin-4-amine (CAS 3435-28-7) is not a mere functional handle; it creates a unique steric and electronic environment that differentiates it from its 2-substituted or unsubstituted analogs. This directly influences the compound's utility as a building block and the biological profile of any downstream derivative, making generic substitution a significant risk to research reproducibility and lead optimization [2].

Quantitative Evidence Guide: 6-Methylpyrimidin-4-amine vs. Key Analog Comparators


Solubility and LogP: Formulation Advantages of 6-Methylpyrimidin-4-amine over 2-Amino-6-methylpyrimidine

The compound's physicochemical profile, particularly its high aqueous solubility of 25 mg/mL, provides a distinct handling and formulation advantage [1]. In comparison, the isomeric 2-Amino-6-methylpyrimidine is noted to have significantly lower aqueous solubility and often requires co-solvents for dissolution . This difference, along with a calculated XLogP3 of 0.2, positions 6-Methylpyrimidin-4-amine as more compatible with biological assays without the need for DMSO, a known confounding factor [2].

Solubility Formulation Medicinal Chemistry

Structural Rigidity: Differentiating the 6-Methyl-4-Amine Scaffold from 2-Amino-5-Methylpyrimidine

The 6-methyl-4-amine substitution pattern confers a specific spatial geometry with zero rotatable bonds, directly impacting its binding orientation in target proteins [1]. This contrasts with the 2-Amino-5-methylpyrimidine scaffold, where the methyl group occupies a different vector (position 5), leading to distinct steric clashes and altered hydrogen-bonding networks when docked into ATP-binding pockets [2]. This difference is critical for achieving selectivity within kinase families, as the 4-amino group is essential for hinge-binding, and the adjacent 6-methyl group can exploit a hydrophobic pocket to enhance affinity and selectivity [3].

Scaffold Optimization SAR Molecular Modeling

Functional Utility: The 6-Methyl-4-Amine Core as a Superior Building Block to 4-Aminopyrimidine

6-Methylpyrimidin-4-amine (CAS 3435-28-7) is widely preferred as a synthetic intermediate over the simpler 4-Aminopyrimidine (CAS 591-54-8). While both share the core 4-amino motif, the presence of the methyl group on 6-Methylpyrimidin-4-amine provides an additional, non-reactive handle for further functionalization without requiring additional protection/deprotection steps [1]. This feature is reflected in its adoption in over 70 patent filings as a starting material or intermediate, compared to fewer than 10 for 4-Aminopyrimidine in the same context [2]. The higher molecular complexity of the 6-methyl analog accelerates the generation of more lead-like molecules in a drug discovery program .

Building Block Synthetic Chemistry Derivatization

Procurement Scenarios: Optimal Applications for 6-Methylpyrimidin-4-amine (CAS 3435-28-7)


As a Core Scaffold in Kinase Inhibitor Drug Discovery Programs

Given its well-established role as a hinge-binding motif, 6-Methylpyrimidin-4-amine is the ideal starting point for synthesizing focused libraries of kinase inhibitors [1]. Its specific substitution pattern allows medicinal chemists to probe a unique chemical space distinct from 2-aminopyrimidine analogs. Procurement in high-purity (>98%) research quantities is recommended for initial SAR studies where the precise control of the methyl group vector is critical for achieving target selectivity .

For the Synthesis of Bioactive Molecules with Enhanced Physicochemical Properties

The compound's high aqueous solubility (25 mg/mL) makes it a strategically superior building block for designing lead candidates where drug-like properties are a priority [2]. Programs aiming to circumvent the formulation challenges associated with highly lipophilic leads will benefit from incorporating this scaffold early in the design process, as it inherently improves solubility profiles compared to more hydrophobic pyrimidine analogs.

As a Validated Intermediate for Process Chemistry and Scale-up

The extensive patent literature citing 6-Methylpyrimidin-4-amine as a key intermediate validates its use in scalable synthetic routes [3]. Industrial procurement teams focused on developing cost-effective, reliable manufacturing processes for clinical candidates should prioritize this compound over less validated alternatives, as its synthesis and handling are well-documented, reducing development risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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